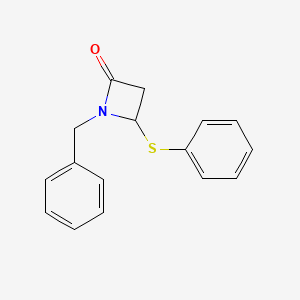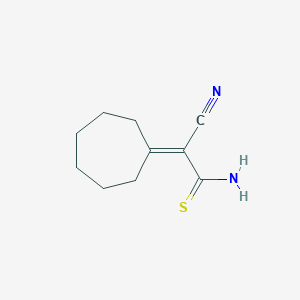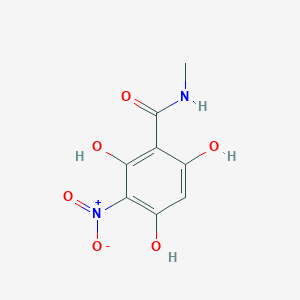
1-Benzyl-4-(phenylsulfanyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(phenylsulfanyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both benzyl and phenylsulfanyl groups in its structure adds to its chemical versatility and potential biological activity.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(phenylsulfanyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as a solid support can yield azetidines . Another method includes the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial production methods for azetidinones often involve large-scale cyclization reactions, utilizing catalysts and optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and solid supports can enhance reaction efficiency and reduce reaction times.
Analyse Des Réactions Chimiques
1-Benzyl-4-(phenylsulfanyl)azetidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and organometallic reagents for nucleophilic substitution .
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of reduced azetidinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at the benzylic position yields benzyl bromides, while nucleophilic substitution can introduce various functional groups at the benzylic position.
Applications De Recherche Scientifique
1-Benzyl-4-(phenylsulfanyl)azetidin-2-one has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(phenylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the enzyme’s activity. The benzyl and phenylsulfanyl groups may enhance binding affinity and selectivity towards particular enzymes or receptors .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(phenylsulfanyl)azetidin-2-one can be compared with other azetidinones and β-lactams, such as penicillins and cephalosporins. These compounds share the β-lactam ring structure but differ in their substituents and biological activities .
Penicillins: These are widely used antibiotics with a β-lactam ring fused to a thiazolidine ring. They are effective against a broad range of bacterial infections.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other β-lactams.
Similar Compounds
1-Benzyl-4-(phenylsulfinyl)azetidin-2-one: A closely related compound with a sulfinyl group instead of a sulfanyl group.
2-Azetidinone: The core structure of azetidinones, serving as a precursor for various derivatives.
Penicillin G: A natural β-lactam antibiotic with a benzyl group attached to the β-lactam ring.
Propriétés
IUPAC Name |
1-benzyl-4-phenylsulfanylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c18-15-11-16(19-14-9-5-2-6-10-14)17(15)12-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJURFLCWZMGRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575969 |
Source


|
| Record name | 1-Benzyl-4-(phenylsulfanyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138428-96-3 |
Source


|
| Record name | 1-Benzyl-4-(phenylsulfanyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)



![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)







![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
